4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole
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Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that contains both a thieno[3,2-c]pyridine and a 1,2,3-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiadiazole-forming reagents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is unique due to its combination of thieno[3,2-c]pyridine and thiadiazole moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C9H9N3S2 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
4-(thiadiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H9N3S2/c1-3-10-9(7-5-14-12-11-7)6-2-4-13-8(1)6/h2,4-5,9-10H,1,3H2 |
InChI Key |
YJPBJPSCIWCTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CSN=N3 |
Origin of Product |
United States |
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